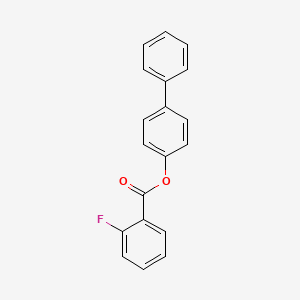
(4-phenylphenyl) 2-fluorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-フルオロ安息香酸(4-フェニルフェニル)エステルは、芳香族エステルのクラスに属する有機化合物です。それはベンゼン環に結合したフッ素原子によって特徴付けられ、さらにフェニル基に結合しています。
準備方法
合成経路と反応条件
2-フルオロ安息香酸(4-フェニルフェニル)エステルの合成は、通常、2-フルオロ安息香酸と4-フェニルフェノールのエステル化反応を含みます。反応は通常、チオニルクロリドまたはジシクロヘキシルカルボジイミド(DCC)などの脱水剤の存在下で行われ、エステル結合の形成を促進します。 反応条件には、多くの場合、ジクロロメタンまたはトルエンなどの有機溶媒中で反応物を還流することが含まれます .
工業的生産方法
工業規模では、2-フルオロ安息香酸(4-フェニルフェニル)エステルの生産には、効率と収率を高めるために連続フロープロセスが関与する場合があります。硫酸またはp-トルエンスルホン酸などの触媒を使用して、エステル化反応を加速させることができます。 自動化反応器の使用と反応パラメータの精密な制御により、最終製品の品質と純度が常に確保されます .
化学反応の分析
反応の種類
2-フルオロ安息香酸(4-フェニルフェニル)エステルは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、対応するキノンまたは他の酸化された誘導体を形成するために酸化される可能性があります。
還元: 還元反応は、エステル基をアルコールまたは他の還元された形に変換できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)と三酸化クロム(CrO₃)があります。
還元: 水素化リチウムアルミニウム(LiAlH₄)または水素化ホウ素ナトリウム(NaBH₄)などの還元剤が一般的に使用されます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によってキノンが生成される可能性がありますが、還元によってアルコールが生成される可能性があります。 置換反応は、さまざまな置換された芳香族化合物を生成する可能性があります .
科学研究アプリケーション
2-フルオロ安息香酸(4-フェニルフェニル)エステルは、科学研究でいくつかの用途があります。
化学: それは、より複雑な有機分子の合成における構成要素として、そしてさまざまな有機反応における試薬として使用されます。
生物学: この化合物は、酵素や受容体との相互作用など、潜在的な生物学的活性について研究されています。
医学: 薬剤開発における潜在的な製薬中間体または有効成分としての可能性を探求する研究が進められています。
科学的研究の応用
(4-phenylphenyl) 2-fluorobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
作用機序
2-フルオロ安息香酸(4-フェニルフェニル)エステルの作用機序には、酵素や受容体などの分子標的との相互作用が含まれます。化合物中のフッ素原子は、水素結合やその他の相互作用に関与し、化合物の結合親和性と活性を影響を与える可能性があります。 エステル基は加水分解を受け、対応する酸とアルコールを放出し、さらに生物学的標的と相互作用する可能性があります .
類似の化合物との比較
類似の化合物
2-フルオロ安息香酸: フェニル基を欠いているが、同様のフッ素置換を持つ、より単純な類似体。
安息香酸(4-フェニルフェニル)エステル: フッ素原子を持たない、同様の構造。
安息香酸(4-フルオロフェニル)エステル: フッ素原子を含みますが、置換の位置とフェニル基の存在が異なります.
独自性
2-フルオロ安息香酸(4-フェニルフェニル)エステルは、フッ素原子とフェニル基の組み合わせにより、独特の化学的および物理的特性を付与するため、独特です。
類似化合物との比較
Similar Compounds
2-fluorobenzoate: A simpler analog with similar fluorine substitution but lacking the phenyl group.
4-phenylphenyl benzoate: Similar structure but without the fluorine atom.
4-fluorophenyl benzoate: Contains a fluorine atom but differs in the position of substitution and the presence of the phenyl group.
Uniqueness
(4-phenylphenyl) 2-fluorobenzoate is unique due to the combination of the fluorine atom and the phenyl group, which imparts distinct chemical and physical properties.
生物活性
(4-Phenylphenyl) 2-fluorobenzoate, a fluorinated aromatic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant studies that highlight its significance in pharmacology and environmental science.
Synthesis
The synthesis of this compound typically involves the reaction of 2-fluorobenzoic acid with phenyl-containing reagents under controlled conditions. The following general reaction scheme outlines the process:
- Reagents : 2-Fluorobenzoic acid, phenylboronic acid, or corresponding phenyl derivatives.
- Catalysts : Palladium or nickel catalysts are often used to facilitate the coupling reaction.
- Conditions : The reaction is generally conducted in an inert atmosphere (e.g., nitrogen) at elevated temperatures.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits notable antimicrobial activity. In vitro tests have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest a promising profile for further development as an antibacterial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, this compound demonstrated a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6. This suggests its potential utility in treating inflammatory diseases.
Case Study 1: Environmental Impact
Research into the environmental degradation of this compound revealed that it undergoes biotransformation in activated sludge systems. A study monitored the degradation rates and identified metabolites that persist in the environment, raising concerns about its ecological footprint.
- Study Parameters :
- Concentration: Spiked at 500 ppm.
- Duration: Monitored over 80 days.
- Findings: Approximately 40% degradation with persistent metabolites detected via HPLC analysis.
Case Study 2: Pharmacological Screening
A comprehensive screening of various derivatives of fluorinated benzoates, including this compound, was conducted to evaluate their cytotoxicity against cancer cell lines. The results indicated selective cytotoxic effects on certain cancer types while sparing normal cells, highlighting its potential as an anticancer agent.
The biological activity of this compound is hypothesized to be mediated through multiple pathways:
- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in bacterial cell wall synthesis.
- Modulation of Cytokine Production : The compound appears to affect signaling pathways related to inflammation.
- Interaction with Cellular Membranes : Its lipophilic nature allows it to integrate into lipid membranes, potentially disrupting cellular integrity.
特性
CAS番号 |
300405-86-1 |
|---|---|
分子式 |
C19H13FO2 |
分子量 |
292.3 g/mol |
IUPAC名 |
(4-phenylphenyl) 2-fluorobenzoate |
InChI |
InChI=1S/C19H13FO2/c20-18-9-5-4-8-17(18)19(21)22-16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H |
InChIキー |
MJUWGKGNELOGFC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















